Benzo[c]phenanthren-6-amine Benzo[c]phenanthren-6-amine
Brand Name: Vulcanchem
CAS No.: 4176-52-7
VCID: VC18962733
InChI: InChI=1S/C18H13N/c19-17-11-13-6-2-4-8-15(13)18-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H,19H2
SMILES:
Molecular Formula: C18H13N
Molecular Weight: 243.3 g/mol

Benzo[c]phenanthren-6-amine

CAS No.: 4176-52-7

Cat. No.: VC18962733

Molecular Formula: C18H13N

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

Benzo[c]phenanthren-6-amine - 4176-52-7

Specification

CAS No. 4176-52-7
Molecular Formula C18H13N
Molecular Weight 243.3 g/mol
IUPAC Name benzo[c]phenanthren-6-amine
Standard InChI InChI=1S/C18H13N/c19-17-11-13-6-2-4-8-15(13)18-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H,19H2
Standard InChI Key PBPXAXKVIYCGAW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3N

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Benzo[c]phenanthren-6-amine consists of a benzo[c]phenanthrene backbone—a fused system of four aromatic rings—with an amino group (-NH₂) substituted at the 6-position. This arrangement creates a planar, rigid structure that facilitates intercalation into DNA base pairs . The compound’s molecular formula is C18H13N\text{C}_{18}\text{H}_{13}\text{N}, with a molecular weight of 243.30 g/mol .

Table 1: Key Physicochemical Properties of Benzo[c]phenanthren-6-amine

PropertyValue
CAS Number4176-52-7
Density1.253 g/cm³
Boiling Point501.2°C at 760 mmHg
Flash Point286.9°C
LogP5.31
Refractive Index1.813

Data derived from experimental measurements and computational modeling . The high LogP value indicates significant hydrophobicity, which influences its bioavailability and tendency to accumulate in lipid-rich tissues.

Derivatives and Salts

The hydrochloride salt (C₁₈H₁₄ClN) is a common derivative, with a molecular weight of 279.80 g/mol . This salt enhances solubility in aqueous systems, making it more amenable to in vitro toxicological studies .

Synthesis and Structural Modification

Classical Synthesis Routes

Early synthetic approaches involved multi-step sequences starting from 1-naphthylamines. A one-pot method developed by Newman and Blum (1964) remains foundational :

  • Isocyanate Formation: 1-Naphthylamines react with triphosgene to form 6- or 7-alkoxy-1-naphthylisocyanates.

  • Cyclization: Treatment with 1-N-morpholino-1-cyclohexene and hydrogen chloride induces cyclization, yielding 7,8,9,10-tetrahydrobenzo[c]phenanthridin-6(5H)-ones .

  • Aromatization and Functionalization: Subsequent chlorination and substitution with (dimethylamino)alkylamines introduce side chains critical for biological activity .

Modern Methodological Advances

Recent protocols emphasize regioselective demethylation and desisopropylation to optimize yield and purity . For example, selective desisopropylation at the 6-position achieves >90% purity, as confirmed by high-performance liquid chromatography (HPLC) .

Biological Activity and Mechanisms

Mutagenicity and Carcinogenicity

Benzo[c]phenanthren-6-amine preferentially forms stable adducts with adenine residues in DNA, inducing transversion mutations (A→T) that disrupt transcriptional fidelity . The compound’s planar structure enables intercalation, distorting the DNA helix and activating error-prone repair pathways .

Key Mechanistic Insights:

  • DNA Adduct Formation: The (+)-trans-anti-B[c]PhDE enantiomer generates covalent bonds with the N⁶ position of adenine, creating bulky lesions that stall replication forks .

  • Apoptosis Induction: Mismatch repair (MMR) proteins MutSα and MutSβ recognize these adducts, triggering p53-mediated apoptosis in MMR-proficient cells .

DNA Interaction Studies

Adduct Characterization

Mass spectrometry and ³²P-postlabeling techniques have identified two primary adducts:

  • N6N^6-(10SS-B[c]PhDE)-2'-deoxyadenosine

  • N6N^6-(10RR-B[c]PhDE)-2'-deoxyadenosine

These adducts exhibit half-lives exceeding 72 hours in human fibroblasts, underscoring their persistence .

Repair Pathway Interactions

  • Nucleotide Excision Repair (NER): Inefficient repair of B[c]PhDE adducts by NER systems contributes to mutation retention .

  • MMR-Dependent Apoptosis: Cells lacking MSH2 or MLH1 show 3–5-fold reduced apoptosis rates, implicating MMR in tumor suppression .

Comparative Analysis with Related PAHs

Table 2: Benzo[c]phenanthren-6-amine vs. Other PAHs

CompoundTarget DNA BasePrimary Metabolic PathwayCarcinogenicity (IARC Class)
Benzo[c]phenanthren-6-amineAdenineCYP1A1/1B1 oxidationNot classified
Benzo[a]pyreneGuanineEpoxide hydrolysisGroup 1 (Carcinogenic)
Benzo[b]fluorantheneGuanineGlucuronidationGroup 2B (Possibly carcinogenic)

This compound’s adenine specificity distinguishes it from most PAHs, which predominantly modify guanine .

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